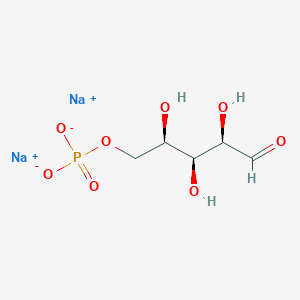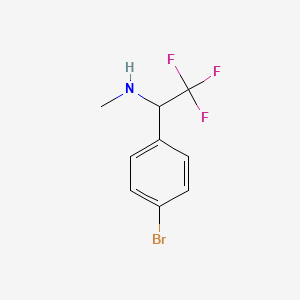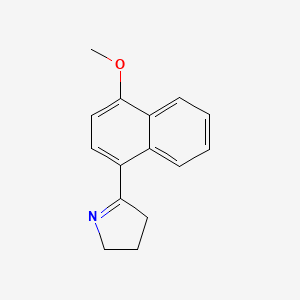
5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole: (4-Methoxy-naphthalen-1-yl)-acetic acid , is a chemical compound with the molecular formula C13H12O3. Its IUPAC name is (4-methoxy-1-naphthyl)acetic acid . This compound features a pyrrole ring fused to a naphthalene moiety, and the methoxy group at the 4-position of the naphthalene ring enhances its stability and reactivity.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole. One common approach involves the condensation of 4-methoxy-1-naphthaldehyde with an appropriate amine (such as pyrrole) under acidic conditions. The reaction proceeds through a Schiff base intermediate, followed by reduction to yield the desired product.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential industrial processes. Researchers and manufacturers may optimize these methods for large-scale production.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group in the aldehyde or ketone functionality may yield secondary or tertiary alcohols.
Substitution: The methoxy group can be substituted under appropriate conditions.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) in aprotic solvents.
Substitution: Strong bases (e.g., sodium hydroxide, potassium hydroxide) in polar solvents.
Major Products:: The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the aldehyde group yields the corresponding alcohol.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s reactivity and
Propriétés
Formule moléculaire |
C15H15NO |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
5-(4-methoxynaphthalen-1-yl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C15H15NO/c1-17-15-9-8-12(14-7-4-10-16-14)11-5-2-3-6-13(11)15/h2-3,5-6,8-9H,4,7,10H2,1H3 |
Clé InChI |
GRVFDXXYOSJRCA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)C3=NCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Iodo-1H-imidazo[4,5-b]pyridine](/img/structure/B12851657.png)
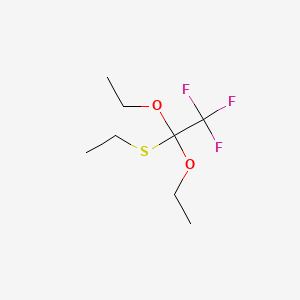

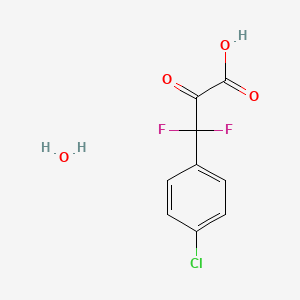


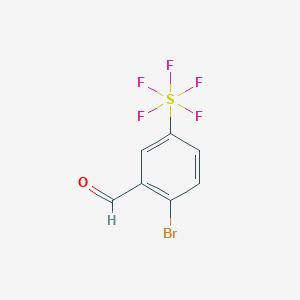
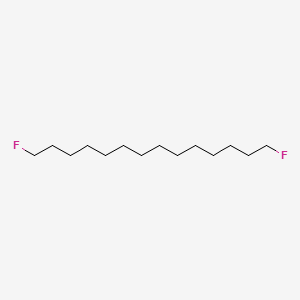
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12851729.png)
![4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B12851744.png)
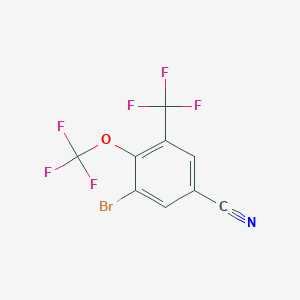
![(Z)-but-2-enedioic acid;4-(3-chloro-8-fluoro-2,10a-dihydro-1H-benzo[c][1,5]benzoxathiepin-1-yl)-1-methylpiperidine](/img/structure/B12851752.png)
